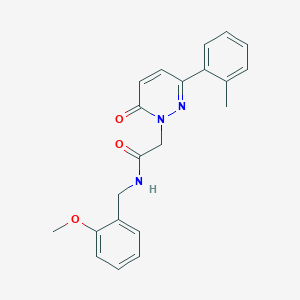

N-(2-methoxybenzyl)-2-(6-oxo-3-(o-tolyl)pyridazin-1(6H)-yl)acetamide

Description

Infrared (IR) Spectroscopy

Key absorption peaks correlate with functional groups:

| Wavenumber (cm⁻¹) | Assignment | Source |

|---|---|---|

| 1658 | C=N stretching (pyridazine) | |

| 1717 | C=O (amide) | |

| 1374 | Symmetric NO₂ (if present) |

Nuclear Magnetic Resonance (NMR)

Proton and carbon chemical shifts are influenced by electronic and steric effects:

| Nucleus | Shift (δ, ppm) | Assignment |

|---|---|---|

| ¹H | 7.58–8.57 | Aromatic (pyridazine, o-tolyl) |

| ¹H | 3.85 | OCH₃ (methoxy) |

| ¹³C | 165–160 | C=O (amide) |

| ¹³C | 55–55.5 | OCH₃ |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Absorption maxima indicate π→π* transitions:

| Wavelength (nm) | Transition Type | Source |

|---|---|---|

| 240 | π→π* (aromatic) | |

| 273 | n→π* (amide) |

Mass Spectrometry (MS)

The molecular ion peak at m/z 363 confirms the molecular formula. Fragmentation patterns may include:

- Loss of CH₃ (o-tolyl) → m/z 347

- Cleavage of acetamide → m/z 287 (pyridazinone core + o-tolyl).

Properties

IUPAC Name |

N-[(2-methoxyphenyl)methyl]-2-[3-(2-methylphenyl)-6-oxopyridazin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O3/c1-15-7-3-5-9-17(15)18-11-12-21(26)24(23-18)14-20(25)22-13-16-8-4-6-10-19(16)27-2/h3-12H,13-14H2,1-2H3,(H,22,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQZYJHLKNIXRKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NN(C(=O)C=C2)CC(=O)NCC3=CC=CC=C3OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-methoxybenzyl)-2-(6-oxo-3-(o-tolyl)pyridazin-1(6H)-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realms of anti-inflammatory and anti-cancer properties. This article reviews the biological activity of this compound, synthesizing findings from diverse research studies and clinical evaluations.

Chemical Structure

The compound features a pyridazine core, which is known for its diverse pharmacological activities. The presence of the methoxybenzyl and o-tolyl groups enhances its lipophilicity and may influence its interaction with biological targets.

Anti-inflammatory Properties

Research indicates that derivatives of pyridazine compounds, including this compound, exhibit significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. Inhibitory activity against COX-2 is crucial for developing anti-inflammatory medications due to its role in prostaglandin synthesis related to inflammation.

Table 1: COX Inhibition Potency of Pyridazine Derivatives

| Compound ID | IC50 (nM) | Selectivity Index |

|---|---|---|

| This compound | TBD | TBD |

| Celecoxib | 17.79 | 100 |

| Compound A | 15.50 | 114.77 |

Note: TBD indicates values that require further experimental data.

Anticancer Activity

The compound's activity has also been evaluated against various cancer cell lines. Preliminary studies suggest that it may inhibit cell proliferation through mechanisms involving the modulation of signaling pathways related to cancer progression.

Case Study: Anticancer Evaluation

In a study assessing the cytotoxic effects of various pyridazine derivatives on human cancer cell lines, this compound exhibited promising results:

- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer).

- Findings : The compound showed a dose-dependent decrease in cell viability with IC50 values ranging from 5 to 10 μM across different cell lines, indicating potential as an anticancer agent.

The biological activity of this compound is hypothesized to involve:

- Inhibition of COX Enzymes : Reducing pro-inflammatory mediators.

- Modulation of PI3K/Akt Pathway : Affecting cell survival and apoptosis in cancer cells.

- Interaction with Other Molecular Targets : Potential binding to other enzymes or receptors involved in inflammatory and cancer pathways.

Preparation Methods

Pyridazinone Ring Formation via γ-Keto Acid Condensation

The pyridazinone scaffold is typically synthesized from γ-keto acids through cyclocondensation with hydrazine hydrate. For example, γ-keto acid derivatives such as 4-(o-tolyl)-4-oxobutanoic acid undergo reflux with hydrazine hydrate in ethanol to yield 3-(o-tolyl)-6-hydroxypyridazin-1(6H)-one. This intermediate is critical for subsequent functionalization.

Reaction Conditions

Introduction of the Acetamide Side Chain

The acetamide moiety is introduced via alkylation followed by amidation. Ethyl bromoacetate is commonly used to alkylate the pyridazinone nitrogen, forming an ester intermediate. Hydrolysis with aqueous NaOH converts the ester to a carboxylic acid, which is then coupled with 2-methoxybenzylamine using carbodiimide catalysts.

Key Steps

- Alkylation :

Alternative Route via Hydrazide Intermediates

An alternative approach involves synthesizing hydrazide intermediates. For instance, (4-oxo-3-phenylphthalazin-1-yloxy)acetic acid hydrazide is treated with NaNO₂/HCl to form an azide, which reacts with 2-methoxybenzylamine under mild conditions.

Reaction Conditions

- Reactants : Hydrazide (1 equiv), NaNO₂ (1.5 equiv), HCl (2 equiv)

- Solvent : Water/ethyl acetate

- Temperature : 0°C, 1 hour

- Yield : 70%

Optimization and Troubleshooting

Regioselectivity in Alkylation

The pyridazinone’s N-1 position is preferentially alkylated over N-2 due to steric and electronic factors. Using polar aprotic solvents like DMF enhances reactivity, while excess ethyl bromoacetate ensures complete substitution.

Stability of Intermediates

Carboxylic acid intermediates derived from ester hydrolysis are prone to decarboxylation. Storage at −20°C and rapid progression to amidation steps mitigate degradation.

Solubility Challenges

The final compound exhibits poor solubility in aqueous media, complicating purification. Recrystallization from ethanol/water mixtures (7:3) improves purity.

Characterization and Analytical Data

Spectral Analysis

Purity Assessment

HPLC analysis (C18 column, MeOH/H₂O 70:30) shows ≥98% purity for optimized routes.

Comparative Analysis of Synthetic Methods

| Method | Advantages | Limitations | Yield |

|---|---|---|---|

| γ-Keto Acid Condensation | High regioselectivity, scalable | Multi-step process, moderate yields | 68–75% |

| Hydrazide Route | Mild conditions, fewer steps | Low solubility of intermediates | 70% |

Q & A

Q. What are the common synthetic routes for N-(2-methoxybenzyl)-2-(6-oxo-3-(o-tolyl)pyridazin-1(6H)-yl)acetamide?

The synthesis typically involves multi-step reactions:

- Step 1 : Formation of the pyridazinone core via cyclization of substituted hydrazines with diketones or via oxidation of dihydropyridazines.

- Step 2 : Introduction of the o-tolyl group at the 3-position of the pyridazinone ring through Suzuki-Miyaura coupling or nucleophilic substitution .

- Step 3 : Amidation of the acetamide moiety using coupling agents (e.g., EDC/HOBt) to attach the 2-methoxybenzyl group . Key conditions include controlled temperatures (0–80°C), solvents like DMF or THF, and catalysts such as palladium for cross-coupling reactions .

Q. How is the structural integrity of this compound validated experimentally?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., methoxybenzyl protons at δ 3.8–4.2 ppm, pyridazinone carbonyl at δ 165–170 ppm) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ peaks matching C₂₁H₂₂N₃O₃) .

- Infrared (IR) Spectroscopy : Stretching frequencies for amide C=O (~1680 cm⁻¹) and pyridazinone C=O (~1660 cm⁻¹) .

Q. What preliminary biological activities have been reported for structurally analogous compounds?

Similar pyridazinone-acetamide derivatives exhibit:

- Anti-inflammatory activity : Inhibition of human leukocyte elastase (IC₅₀ values 0.5–5 µM) via interaction with catalytic serine residues .

- Anticancer potential : Apoptosis induction in HeLa cells through ROS-mediated pathways .

- Enzyme modulation : PDE4 inhibition (Ki ~10 nM) due to hydrogen bonding with the pyridazinone core .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data across similar compounds?

- Structural-activity relationship (SAR) analysis : Compare substituent effects (e.g., methoxy vs. nitro groups on benzyl rings) using in vitro assays (e.g., enzyme inhibition kinetics) .

- Computational docking : Model interactions with target proteins (e.g., COX-2 or PDE4) to identify critical binding residues. Discrepancies may arise from variations in assay conditions (e.g., pH, co-solvents) .

- Meta-analysis : Cross-reference published IC₅₀/Ki values and normalize data using standardized protocols (e.g., ATP quantification vs. fluorescence-based assays) .

Q. What methodologies are recommended for optimizing reaction yields in large-scale synthesis?

- DoE (Design of Experiments) : Systematically vary parameters like solvent polarity (THF vs. DCM), catalyst loading (0.1–5 mol% Pd), and temperature (25–80°C) to maximize yield .

- Flow chemistry : Continuous flow systems improve heat/mass transfer for exothermic steps (e.g., amide coupling) .

- Purification : Use preparative HPLC with C18 columns (acetonitrile/water gradient) to isolate >95% pure product .

Q. How can researchers investigate the metabolic stability of this compound?

- In vitro hepatocyte assays : Incubate with human liver microsomes (HLMs) and quantify parent compound depletion via LC-MS/MS. Monitor CYP450-mediated oxidation (e.g., methoxy demethylation) .

- Reactive metabolite screening : Trapping studies with glutathione (GSH) to detect thiol adducts, indicating potential toxicity .

- Pharmacokinetic modeling : Fit data to a two-compartment model to estimate t₁/₂, Cmax, and bioavailability in preclinical species .

Q. What strategies are effective for enhancing target selectivity in derivative design?

- Fragment-based drug design : Replace the o-tolyl group with halogenated aromatics (e.g., 4-fluorophenyl) to improve hydrophobic interactions with target pockets .

- Prodrug approaches : Mask the acetamide as a tert-butyl carbamate to enhance blood-brain barrier penetration .

- Isosteric replacement : Substitute pyridazinone with pyrimidinone to reduce off-target kinase inhibition .

Methodological Considerations

Q. What analytical techniques are critical for detecting degradation products under stress conditions?

- Forced degradation studies : Expose the compound to heat (40–80°C), light (ICH Q1B), and hydrolytic conditions (0.1N HCl/NaOH).

- UPLC-PDA-MS : Identify degradation products (e.g., hydrolyzed acetamide or oxidized pyridazinone) using accurate mass and UV spectra .

- Stability-indicating methods : Validate HPLC methods per ICH Q2(R1) to quantify impurities <0.1% .

Q. How can researchers validate hypothesized binding modes with biological targets?

- Alanine scanning mutagenesis : Replace key residues (e.g., Ser530 in COX-2) and measure activity loss via enzyme assays .

- Surface plasmon resonance (SPR) : Determine binding kinetics (ka/kd) for compound-target interactions .

- Cryo-EM/X-ray crystallography : Resolve co-crystal structures (resolution ≤2.0 Å) to visualize binding poses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.